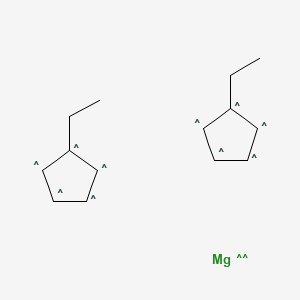

Bis(ethylcyclopentadienyl)magnesium

CAS No.:

Cat. No.: VC13676608

Molecular Formula: C14H18Mg

Molecular Weight: 210.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18Mg |

|---|---|

| Molecular Weight | 210.60 g/mol |

| Standard InChI | InChI=1S/2C7H9.Mg/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |

| Standard InChI Key | JFDAACUVRQBXJO-UHFFFAOYSA-N |

| SMILES | CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Mg] |

| Canonical SMILES | CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Mg] |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

Bis(ethylcyclopentadienyl)magnesium features a central magnesium atom coordinated to two ethylcyclopentadienyl ligands. Each ligand consists of a cyclopentadienyl ring (C₅H₅) substituted with an ethyl group (-C₂H₅) at the 1-position. The compound’s linear formula is (C₂H₅C₅H₄)₂Mg, with a molecular weight of 210.6 g/mol . The magnesium center adopts a sandwich-like structure, typical of metallocenes, which enhances thermal stability and volatility—key traits for CVD applications.

Table 1: Key Structural and Physical Properties

The compound’s InChIKey (UBRLRTCDAHALGT-UHFFFAOYSA-N) and PubChem CID (22336304) provide unique identifiers for database referencing . Its solubility in water is negligible, necessitating organic solvents such as n-heptane or toluene for handling .

Synthesis and Purification Methods

Conventional Synthesis Routes

The synthesis of bis(ethylcyclopentadienyl)magnesium typically involves the reaction of dialkylmagnesium compounds with ethylcyclopentadiene. For example, n-butylethylmagnesium reacts with 2.05–2.18 equivalents of ethylcyclopentadiene in an inert solvent like n-heptane . This method, adapted from patent literature, ensures high yields (>98%) but requires precise stoichiometric control to minimize byproducts.

Purification via Sublimation

Post-synthesis purification is critical for achieving the 99.999% purity grades demanded by semiconductor manufacturers. The crude product undergoes sublimation under reduced pressure (0.5 kPa) at 87.5°C, effectively separating volatile impurities . This step is often repeated with additives like tri-n-dodecylamine to sequester residual metal contaminants .

| Purity Grade | Designation | Typical Applications |

|---|---|---|

| 2N | 99% | Research and development |

| 3N | 99.9% | Optoelectronics |

| 4N | 99.99% | High-efficiency LEDs |

| 5N | 99.999% | Advanced semiconductor doping |

Physical and Chemical Properties

Thermal Stability and Volatility

Bis(ethylcyclopentadienyl)magnesium exhibits moderate thermal stability, decomposing above 150°C without melting . Its volatility at low pressures (e.g., 0.5 kPa) makes it suitable for vapor-phase deposition processes. The compound’s density (1.912 g/mL) and low viscosity facilitate precise metering in liquid delivery systems .

Reactivity and Hazard Profile

The compound is classified under UN 3394 (4.2/PG 1) due to its pyrophoric nature and reactivity with water . Key hazard statements include:

-

H226: Flammable liquid and vapor.

-

H250: Catches fire spontaneously if exposed to air.

Safety protocols mandate storage under inert atmospheres (argon or nitrogen) and the use of explosion-proof equipment during handling .

Industrial and Research Applications

Semiconductor Manufacturing

Bis(ethylcyclopentadienyl)magnesium serves as a p-type dopant in gallium nitride (GaN) and related III-V semiconductors. Its high vapor pressure and clean decomposition pathway (yielding magnesium and hydrocarbon fragments) enable precise doping control in MOCVD reactors .

Thin-Film Deposition

In ALD processes, the compound’s ligand structure allows for self-limiting surface reactions, facilitating the growth of magnesium oxide (MgO) films with sub-nanometer thickness control . These films are integral to magnetic tunnel junctions and capacitive sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume